Cas no 33359-68-1 (7-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxylic acid)
7-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
- 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid
- 7-methyl-4-oxo-4H-pyrido-[1,2-a]pyrimidine-3-carboxylic acid
- 7-methyl-4-oxo-4H-pyrido[l,2-a]pyrimidine-3-carboxylic acid
- 7-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxylic acid
- EN300-30599
- AKOS000150597
- CS-0213013
- MFCD08445221
- DB-008914
- KVQXDUFCTSBBCB-UHFFFAOYSA-N
- Z228589506
- 33359-68-1
- SCHEMBL199891
- AS-54809
- 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylicacid
- W10239
- DTXSID80429230
- 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 7-methyl-4-oxo-
- IBA35968
-
- MDL: MFCD08445221
- Inchi: 1S/C10H8N2O3/c1-6-2-3-8-11-4-7(10(14)15)9(13)12(8)5-6/h2-5H,1H3,(H,14,15)
- InChI Key: KVQXDUFCTSBBCB-UHFFFAOYSA-N
- SMILES: O=C1C(C(=O)O)=CN=C2C=CC(C)=CN21
Computed Properties
- Exact Mass: 204.05300
- Monoisotopic Mass: 204.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 469
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 70Ų
Experimental Properties
- PSA: 71.67000
- LogP: 0.70110
7-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB317083-250 mg |
7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid; 95% |
33359-68-1 | 250mg |
€169.50 | 2023-06-21 | ||
| abcr | AB317083-1 g |
7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid; 95% |
33359-68-1 | 1g |
€297.00 | 2023-06-21 | ||
| Chemenu | CM293974-250mg |
7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid |
33359-68-1 | 95% | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM293974-1g |
7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid |
33359-68-1 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM293974-5g |
7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid |
33359-68-1 | 95% | 5g |
$*** | 2023-05-30 | |
| Enamine | EN300-30599-0.05g |
7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid |
33359-68-1 | 95% | 0.05g |
$41.0 | 2023-09-05 | |
| Enamine | EN300-30599-0.1g |
7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid |
33359-68-1 | 95% | 0.1g |
$61.0 | 2023-09-05 | |
| Enamine | EN300-30599-0.25g |
7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid |
33359-68-1 | 95% | 0.25g |
$86.0 | 2023-09-05 | |
| Enamine | EN300-30599-0.5g |
7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid |
33359-68-1 | 95% | 0.5g |
$135.0 | 2023-09-05 | |
| Enamine | EN300-30599-1.0g |
7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid |
33359-68-1 | 95% | 1.0g |
$174.0 | 2023-02-14 |
7-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxylic acid Suppliers
7-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxylic acid Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 7-methyl-4-oxo-4H-pyrido1,2-apyrimidine-3-carboxylic acid
Recent Advances in the Study of 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS: 33359-68-1)
The compound 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS: 33359-68-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic scaffold is of particular interest due to its potential applications in drug discovery, especially as a building block for novel therapeutic agents. Recent studies have explored its synthesis, structural modifications, and biological activities, highlighting its versatility and promise in medicinal chemistry.
One of the key areas of research has been the optimization of synthetic routes for 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using microwave-assisted reactions, which significantly reduced reaction times and improved purity. The study also explored the compound's reactivity, paving the way for the development of derivatives with enhanced pharmacological properties.
In terms of biological activity, recent investigations have focused on the compound's potential as an inhibitor of key enzymes involved in inflammatory and oncogenic pathways. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid exhibited potent inhibitory effects against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The study highlighted the compound's ability to selectively inhibit CDK2 and CDK6, suggesting its potential as a lead compound for anticancer drug development.
Another promising avenue of research involves the compound's application in antimicrobial agents. A recent preprint (2024) from a collaborative research group in Europe detailed the synthesis of novel analogs of 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and their evaluation against multidrug-resistant bacterial strains. The results indicated significant activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal cytotoxicity to human cells.
Despite these advancements, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural optimization and in vivo studies. However, the growing body of research underscores the potential of 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid as a versatile scaffold for drug discovery.
In conclusion, the latest research on 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS: 33359-68-1) highlights its multifaceted applications in medicinal chemistry, from anticancer and antimicrobial agents to its role in enzyme inhibition. Continued exploration of its derivatives and mechanisms of action will likely yield further breakthroughs, solidifying its position as a valuable tool in pharmaceutical research and development.
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